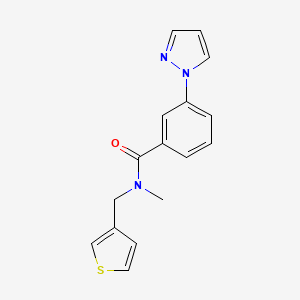

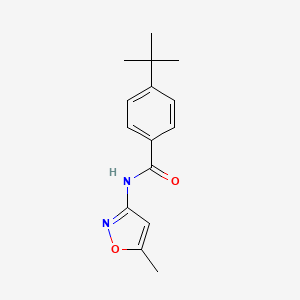

![molecular formula C15H13N3O4S B5558864 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The compound "2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" represents a class of synthesized derivatives that have been studied for their structural and potential biological activities. Synthesis methods involve multi-step reactions, starting from specific precursors like coumarins and thiadiazoles, using catalysts and conditions that afford the desired acetamide derivatives with high specificity. For instance, derivatives similar to the compound have been synthesized through processes involving condensation, cyclization, and substitution reactions, highlighting the complexity and precision required in chemical synthesis (Wang et al., 2010).

Molecular Structure Analysis The molecular structure of these compounds is characterized using various analytical techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and sometimes X-ray crystallography. These techniques confirm the presence of the core acetamide structure, the substituted thiadiazole, and chromen units, and provide insights into the molecular conformations and the relative positioning of functional groups (Ismailova et al., 2014).

Chemical Reactions and Properties Chemical reactions involving this compound likely include interactions with nucleophiles and electrophiles, given its acetamide functional group and potential reactivity of the thiadiazole and chromen moieties. These interactions can lead to further derivatization or play a crucial role in its biological activities. The compound's chemical properties, such as reactivity, stability under various conditions, and solubility, are pivotal for its application in further chemical transformations and potential biological studies.

Physical Properties Analysis Physical properties such as melting point, solubility (in various solvents), and crystalline structure provide essential information for the compound's handling and application in research. These properties are influenced by the molecular structure, particularly the functional groups and overall molecular geometry, which affect intermolecular interactions and, consequently, the physical state and solubility (Merugu et al., 2020).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

One of the primary areas of research involving this compound relates to its synthesis and evaluation for antibacterial activity. The innovative synthesis of compounds related to "2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" has been explored, demonstrating their potential in combating microbial infections. For instance, a study detailed the synthesis of thiazole substituted coumarins, evaluating their antibacterial and antifungal activities. These compounds are characterized by their structural innovation and potential effectiveness against various bacterial and fungal strains (G. Parameshwarappa et al., 2009).

Antioxidant Activity

The antioxidant properties of compounds bearing the 2-oxo-2H-chromen structure have also been a focal point of research. Studies have synthesized Schiff’s bases and thiazolidine-4-ones, evaluating their antioxidant activity. These compounds, particularly those with hydroxyl groups on the phenyl ring, showed excellent antioxidant capabilities, comparable to ascorbic acid. This highlights the potential of such compounds in oxidative stress-related applications (M. Čačić et al., 2010).

Cytotoxic Activity

The cytotoxic activity of these compounds has been another significant area of interest, with studies demonstrating the potential of ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus. These compounds have shown promising cytotoxic activities, suggesting their potential utility in cancer research (Sobhi M. Gomha et al., 2012).

Anti-HIV Activity

Furthermore, the anti-HIV activity of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been evaluated, with some compounds showing moderate to potent activity against wild-type HIV-1. This suggests a promising avenue for the development of new anti-HIV agents (Dhairya Bhavsar et al., 2011).

Heterocyclic Compound Synthesis

The utility of this compound extends into the synthesis of new heterocyclic compounds, demonstrating the versatility of the 2-oxo-2H-chromen structure as a precursor for various biologically active molecules. These efforts underscore the compound's role in advancing the development of novel therapeutic agents (A. Al-Amiery et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)21-7-13(19)16-15-18-17-9(2)23-15/h3-6H,7H2,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZWIEYSZCRRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)